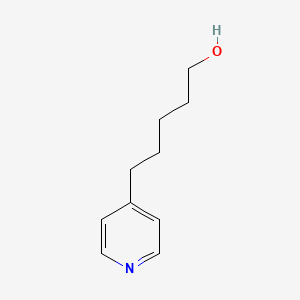

4-Pyridinepentanol

Description

Contextualization within Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental building blocks in organic and medicinal chemistry. mdpi.com The pyridine (B92270) ring, a six-membered aromatic heterocycle structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom, is a prominent member of this class. wikipedia.org This nitrogen atom imparts basicity to the molecule and provides a site for various chemical reactions, including alkylation and the formation of pyridinium (B92312) salts. wikipedia.org The presence of the pyridine moiety in numerous pharmaceuticals, agrochemicals, and vitamins underscores the significance of this structural motif. wikipedia.org In fact, approximately 60% of FDA-approved drugs contain a nitrogen heterocycle in their structure. mdpi.com These compounds are crucial in drug design as they can mimic natural products and endogenous metabolites.

Overview of Alkanol Functionality in Organic Chemistry

The alkanol functional group, characterized by a hydroxyl (-OH) group attached to a saturated carbon atom, is one of the most versatile functional groups in organic chemistry. quora.compressbooks.pub Alcohols are readily synthesized and can be transformed into a wide array of other functional groups, including aldehydes, ketones, carboxylic acids, and esters, making them vital intermediates in organic synthesis. britannica.com The hydroxyl group can act as a weak acid, and its deprotonation leads to the formation of a more reactive alkoxide ion. britannica.comechemi.com Furthermore, the hydroxyl group can be converted into a good leaving group, facilitating substitution and elimination reactions. masterorganicchemistry.com

Research Trajectories for Multifunctional Organic Compounds

The investigation of multifunctional organic compounds, those possessing two or more distinct functional groups, is a burgeoning area of chemical research. um.esacs.org These compounds often exhibit unique properties and reactivity patterns that are not simply the sum of their individual functional parts. Research in this area is directed towards understanding the intramolecular interactions between functional groups and harnessing these interactions to design molecules with specific applications in fields such as materials science, electronics, and medicine. um.es The development of highly oxidized multifunctional organic compounds (HOMs) is one such example, where the presence of multiple oxygen-containing functional groups leads to very low volatility and significant contributions to atmospheric aerosol formation. nih.govacs.org

Rationale for Investigating 4-Pyridinepentanol in Academic Contexts

This compound serves as an excellent model compound for exploring the chemical behavior of molecules containing both a pyridine ring and an alkanol chain. Academic investigations into this compound can provide valuable insights into:

Intramolecular Interactions: Studying how the basic nitrogen of the pyridine ring influences the acidity and reactivity of the distal hydroxyl group, and vice-versa.

Synthetic Methodologies: Developing and optimizing synthetic routes to pyridine-alkanols and their derivatives. prepchem.comgoogleapis.comgoogleapis.com

Reaction Mechanisms: Elucidating the mechanisms of reactions involving either or both of the functional groups. For instance, the pyridine moiety can act as an internal base or nucleophilic catalyst in reactions involving the alcohol. echemi.comstackexchange.com

Structure-Property Relationships: Correlating the structural features of this compound and related compounds with their physical and chemical properties.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and its constituent functional groups.

Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C10H15NO | General Knowledge |

| Molar Mass | 165.23 g/mol | Calculated |

| Appearance | Data not available in search results | N/A |

| Boiling Point | Data not available in search results | N/A |

| Melting Point | Data not available in search results | N/A |

| Solubility | Data not available in search results | N/A |

General Properties of Pyridine

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C5H5N | wikipedia.org |

| Molar Mass | 79.10 g/mol | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Boiling Point | 115.2 °C | wikipedia.org |

| Melting Point | -41.6 °C | wikipedia.org |

| Solubility in Water | Miscible | wikipedia.org |

| pKa (of conjugate acid) | 5.25 | wikipedia.org |

General Properties of 1-Pentanol

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C5H12O | General Knowledge |

| Molar Mass | 88.15 g/mol | Calculated |

| Appearance | Colorless liquid | General Knowledge |

| Boiling Point | 137-139 °C | General Knowledge |

| Melting Point | -78 °C | General Knowledge |

| Solubility in Water | 2.2 g/100 mL | General Knowledge |

Detailed Research Findings

Research relevant to this compound and its chemical relatives has touched upon various aspects of their synthesis and reactivity.

One documented synthesis of a related compound, 2-pyridinepentanol, involves the hydrogenation of 5-(2-pyridinyl)-4-pentyn-1-ol over a 10% palladium on carbon catalyst in ethanol (B145695) at room temperature and atmospheric pressure. prepchem.comgoogleapis.comgoogleapis.com This method highlights a common strategy for preparing saturated alkyl chains from unsaturated precursors.

The reactivity of the hydroxyl group in pyridine-alkanols can be influenced by the pyridine ring. For instance, in the presence of a strong base, the hydroxyl group can be deprotonated to form an alkoxide, which is a more potent nucleophile. britannica.comechemi.com The pyridine nitrogen, being basic, can facilitate this deprotonation. Conversely, the hydroxyl group can be converted to a good leaving group, for example, by reaction with thionyl chloride, to facilitate nucleophilic substitution reactions. prepchem.comgoogle.com A process for preparing pyridine alcohols from pyridine N-oxides has also been described, which involves reaction with a carboxylic acid anhydride (B1165640) followed by hydrolysis of the resulting ester. google.com

The pyridine ring itself can undergo a range of reactions. It readily reacts with Lewis acids at the nitrogen atom, and alkylation of the nitrogen leads to the formation of a positively charged pyridinium ring, which alters the reactivity of the molecule. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

4343-96-8 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

5-pyridin-4-ylpentan-1-ol |

InChI |

InChI=1S/C10H15NO/c12-9-3-1-2-4-10-5-7-11-8-6-10/h5-8,12H,1-4,9H2 |

InChI Key |

FOEXZUQNDHODBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1CCCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Pyridinepentanol

Retrosynthetic Analysis of the 4-Pyridinepentanol Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. Current time information in Bangalore, IN.libretexts.org This process involves breaking key chemical bonds, known as disconnections, which correspond to reliable forward-direction chemical reactions.

For this compound (Target Molecule I ), several logical disconnections can be proposed:

C4-Alkyl Bond Disconnection (Route A): The most direct disconnection is breaking the bond between the pyridine (B92270) ring and the pentanol (B124592) chain. This suggests a C-H functionalization or cross-coupling strategy. The synthons generated are a 4-pyridyl cation or radical and a nucleophilic 5-carbon chain anion or radical. In the forward synthesis, this translates to reactions like Minisci-type alkylations or transition-metal-catalyzed cross-coupling reactions, which require a pre-functionalized pyridine (e.g., 4-halopyridine) or the direct functionalization of pyridine itself. googleapis.comgoogleapis.com

Functional Group Interconversion (FGI) and C-C Disconnection (Route B): An alternative approach involves a functional group interconversion of the alcohol to a more synthetically versatile group, such as a ketone or carboxylic acid. For instance, retrosynthetically converting the alcohol in I to a ketone (II ) leads to a precursor that can be formed by adding a butyl nucleophile to a 4-pyridyl acyl derivative. This highlights pathways involving Grignard reagents or other organometallics.

FGI to an Alkyne (Route C): Another FGI pathway considers the saturated alkyl chain as arising from the hydrogenation of an alkyne. Disconnecting the molecule via an alkyne precursor, 5-(4-pyridinyl)-4-pentyn-1-ol (III ), simplifies the synthesis to the coupling of a protected pentynol fragment with a 4-halopyridine, followed by hydrogenation. This approach is analogous to the synthesis of 2-pyridinepentanol. acs.orgresearchgate.net

These retrosynthetic pathways map out the main strategies for synthesizing this compound, which are explored in detail in the following sections.

Direct Synthetic Pathways to this compound

Direct pathways involve the construction and subsequent modification of a pyridine precursor that already contains a five-carbon chain.

Hydrogenation of Pyridinyl Alkynols (e.g., 5-(2-pyridinyl)-4-pentyn-1-ol hydrogenation to 2-pyridinepentanol as an analogous process)

A well-established method for creating saturated alkyl chains is the hydrogenation of alkynes. This can be applied to the synthesis of pyridinealkanols. While a direct synthesis of this compound via this method is not prominently documented, an analogous process for the 2-substituted isomer, 2-pyridinepentanol, provides a clear precedent. acs.org

In this analogous synthesis, 5-(2-pyridinyl)-4-pentyn-1-ol is hydrogenated over a palladium on carbon (Pd/C) catalyst. acs.orgresearchgate.net The reaction proceeds at room temperature and atmospheric pressure in an ethanol (B145695) solvent. The uptake of hydrogen reduces both the alkyne triple bond to a single bond and can also reduce the pyridine ring if conditions are not controlled, though typically the alkyne is much more reactive. After the reaction is complete, the catalyst is removed by filtration to yield the final product, 2-pyridinepentanol. acs.org This method is highly efficient for saturating the carbon chain.

Table 1: Analogous Hydrogenation of a Pyridinyl Alkynol

| Precursor | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|

| 5-(2-Pyridinyl)-4-pentyn-1-ol | 10% Pd/C | Ethanol | Room Temp., Atm. Pressure | 2-Pyridinepentanol |

This process could be directly adapted for the 4-substituted isomer by starting with 5-(4-pyridinyl)-4-pentyn-1-ol.

Reduction Strategies for Corresponding Carbonyl or Carboxylic Acid Precursors

Another primary route to this compound involves the reduction of a corresponding precursor where the terminal carbon of the five-carbon chain is a carbonyl group (ketone or aldehyde) or a carboxylic acid.

Reduction of Ketones: The reduction of pyridyl ketones to the corresponding secondary alcohols is a common transformation. This can be achieved through catalytic hydrogenation or with hydride-reducing agents.

Catalytic Hydrogenation: Various ruthenium (Ru) and iridium (Ir) complexes have proven to be highly effective catalysts for the transfer hydrogenation of aryl-pyridyl ketones. researchgate.netacs.orgvanderbilt.edu These reactions typically use a hydrogen source like isopropanol (B130326) and are performed under mild conditions. The choice of ligand on the metal center is critical for achieving high activity and enantioselectivity if a chiral alcohol is desired. koreascience.kr

Table 2: Catalytic Transfer Hydrogenation of Ketones (General Conditions)

| Catalyst Type | Hydrogen Source | Base (if applicable) | Solvent | Substrate |

|---|---|---|---|---|

| Ruthenium(II) Pyrazolyl-Pyridyl-Pyrazole Complex | Isopropyl alcohol | KOH | Isopropyl alcohol | Aromatic and Aliphatic Ketones |

| Ruthenium(II) 2,6-bis(triazinyl)pyridine Complex | Isopropyl alcohol | NaOH | Isopropyl alcohol | Various Ketones |

| Ir-f-phamidol Complex | H₂ | - | Dichloromethane (B109758) | 2-Pyridyl Ketones |

Hydride Reductions: For a laboratory-scale synthesis, complex metal hydrides are powerful and convenient reducing agents. Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of reducing ketones to alcohols. cdnsciencepub.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Sodium borohydride (B1222165) (NaBH₄) is a milder alternative that also effectively reduces ketones and is compatible with protic solvents like methanol (B129727) or ethanol. googleapis.com

Reduction of Carboxylic Acids: To synthesize a primary alcohol such as this compound, the reduction of a carboxylic acid (4-pyridinepentanoic acid) or its ester derivative is a highly effective strategy.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is the reagent of choice for this transformation as it is strong enough to reduce carboxylic acids and esters directly to primary alcohols. googleapis.com NaBH₄ is generally not reactive enough to reduce these functional groups. The reaction with LiAlH₄ is vigorous and must be performed under anhydrous conditions, followed by a careful aqueous workup to hydrolyze the intermediate aluminum alkoxide salts. googleapis.com

Strategies for Pyridine Ring Functionalization in Pentanol Synthesis

These strategies involve attaching the five-carbon side chain directly to a pyridine ring at the C4 position. This is a significant challenge due to the electronic nature of the pyridine ring, which favors nucleophilic attack at the C2 and C6 positions.

Minisci-type Reactions and C4-Functionalization of Pyridines

The Minisci reaction is a powerful method for the direct alkylation of electron-deficient heterocycles like pyridine using nucleophilic carbon-centered radicals. However, for an unsubstituted pyridine, this reaction typically yields a mixture of C2 and C4-alkylated products, with a preference for the C2 position.

To achieve C4 selectivity, several strategies have been developed:

Blocking Groups: A modern and practical approach involves the temporary installation of a blocking group on the pyridine nitrogen. This group sterically hinders the C2 and C6 positions and electronically favors radical addition at the C4 position. A simple and effective blocking group can be derived from maleic acid. googleapis.com This forms a pyridinium (B92312) species that undergoes Minisci-type decarboxylative alkylation with exquisite selectivity at C4 under acid-free conditions. googleapis.com The blocking group can be easily removed after the reaction.

Photochemical Methods: Photochemical approaches can also drive C4-alkylation. The formation of an electron donor-acceptor (EDA) complex between an N-amidopyridinium salt and a bromide can generate radicals that lead to a selective C4-alkylation process. researchgate.net

Cross-Coupling Approaches for Alkyl Chain Attachment

Transition-metal-catalyzed cross-coupling reactions provide a versatile and controlled method for forming carbon-carbon bonds. To synthesize this compound, this would involve coupling a 4-pyridyl derivative with a five-carbon chain.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. A protocol for the C4-functionalization of pyridines has been developed where pyridine is first metalated at the C4 position using n-butylsodium. Subsequent transmetalation with zinc chloride generates a 4-pyridylzinc reagent, which can then undergo Negishi cross-coupling with a suitable primary alkyl halide, such as a 5-halopentanol derivative (e.g., 1-bromo-5-hydroxypentane, with the alcohol protected). googleapis.com

Suzuki and Other Couplings: While less direct for attaching a simple alkyl chain, Suzuki (using a boronic acid) or Heck (using an alkene) couplings can also be employed. googleapis.com For instance, a Heck coupling could attach a 4-pentenyl chain to 4-bromopyridine, which would then require reduction of the double bond and conversion of the terminal group to an alcohol if not already present.

These advanced synthetic strategies provide robust and often scalable routes to C4-alkylated pyridines, which are key precursors or direct products in the synthesis of compounds like this compound.

Derivatization and Analog Preparation from this compound

The functional groups of this compound, the hydroxyl group and the pyridine ring, offer versatile opportunities for derivatization to create a wide array of analogs with potentially enhanced or novel properties.

Transformation of the Alcohol Moiety

The hydroxyl group of this compound is a primary site for chemical modification. Standard transformations include esterification and etherification. For analytical purposes, particularly for gas chromatography (GC), derivatization is often employed to enhance the volatility and thermal stability of the alcohol.

One common method is silylation, where a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), replaces the active hydrogen of the alcohol with a trimethylsilyl (B98337) (TMS) group. The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides, with primary alcohols like this compound reacting readily. Another silylating agent, phenyldimethylchlorosilane (PhDMClS) used with N-methylimidazole, can also be employed to create a derivative with increased retention time in GC-MS analysis, which is beneficial for separating it from other volatile compounds. nih.gov

The following table outlines common derivatization reactions for the alcohol moiety:

Table 1: Derivatization of the Alcohol Moiety| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Silylation | BSTFA, TMCS | Trimethylsilyl ether |

| Silylation | PhDMClS, N-methylimidazole | Phenyldimethylsilyl ether |

| Esterification | Acyl chloride, Benzoyl chloride | Ester |

Modification of the Pyridine Nucleus

The pyridine nucleus of this compound can undergo various modifications, a key one being N-alkylation. This process involves the formation of a carbon-nitrogen bond at the pyridine nitrogen. acsgcipr.org The reaction is typically an SN2 reaction between the pyridine and an alkyl halide or sulfonate. acsgcipr.orgorganic-chemistry.org The use of ionic liquids can promote highly regioselective N-substitution. organic-chemistry.org

For selective C4-alkylation of the pyridine ring, a blocking group strategy can be employed. chemistryviews.org This involves reacting the pyridine with a reagent like maleic acid to form a pyridinium salt, which directs subsequent alkylation to the C4 position. chemistryviews.orgnih.gov

Another significant modification is the formation of pyridine N-oxides through oxidation. wikipedia.org This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitutions. wikipedia.orgnih.gov Common oxidizing agents include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). wikipedia.orggoogle.com

Table 2: Modification of the Pyridine Nucleus

| Reaction Type | Reagent(s)/Method | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halides, Sulfonates | N-alkyl pyridinium salt |

| C4-Alkylation | Maleic acid (blocking group), Alkylating agent | C4-alkylated pyridine |

| N-Oxidation | m-CPBA, Hydrogen peroxide/Acetic acid | Pyridine N-oxide |

Synthesis of Precursor and Intermediate Compounds (e.g., from pyridine N-oxides, N-alkylation reactions)

The synthesis of this compound and its derivatives often involves the preparation of key precursors and intermediates. Pyridine N-oxides are valuable intermediates. wikipedia.orggoogle.com They can be synthesized by oxidizing pyridine with agents like hydrogen peroxide in acetic acid or with peroxybenzoic acid. wikipedia.orggoogle.com These N-oxides can then be used to introduce functionalities to the pyridine ring. For instance, treatment with phosphorus oxychloride can yield chloropyridines. wikipedia.org

A process for preparing pyridine alcohols involves reacting an alkylpyridine N-oxide with a carboxylic acid anhydride (B1165640). google.com The resulting ester can then be hydrolyzed to the corresponding alcohol. google.com For example, reacting a methylpyridine N-oxide with acetic anhydride can be a step towards synthesizing a pyridinemethanol derivative. google.com

N-alkylation reactions are fundamental in creating precursors for more complex molecules. acsgcipr.org The reaction of an amine with an activated alkane, such as an alkyl halide, is a common method. acsgcipr.org Green chemistry approaches favor replacing hazardous reagents like those used in Mitsunobu reactions with alkyl halides or sulfonates where possible. acsgcipr.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to design chemical processes that are environmentally benign. epa.govnih.gov This involves preventing waste, maximizing atom economy, using less hazardous chemicals, and designing for energy efficiency. epa.govacs.orgresearchgate.net

In the context of this compound synthesis, several green chemistry strategies can be applied:

Use of Greener Solvents: Avoiding dipolar aprotic solvents like DMF and NMP is a key consideration in N-alkylation reactions. acsgcipr.org Water has been explored as a medium for certain reactions, such as the synthesis of pyrans. rsc.org

Catalysis: Utilizing catalytic reactions instead of stoichiometric reagents minimizes waste. acsgcipr.orgepa.gov Catalysts are used in small amounts and can facilitate multiple reaction cycles. epa.gov

Atom Economy: Designing syntheses to incorporate the maximum amount of starting materials into the final product is a core principle. acs.org This can be improved by selecting leaving groups with lower molecular weights in alkylation reactions. acsgcipr.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. researchgate.net The use of microreactors can also improve energy efficiency and safety for certain reactions, such as N-oxidations. bme.hu

Renewable Feedstocks: Whenever feasible, using renewable starting materials is a key aspect of green chemistry. researchgate.net

The optimization of reaction conditions, including temperature, solvent, and catalyst choice, is crucial for improving the efficiency and environmental footprint of the synthesis. numberanalytics.com Techniques like Design of Experiments (DoE) can be used to identify the most critical factors affecting the reaction outcome. numberanalytics.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Pyridinepentanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of 4-Pyridinepentanol.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Analysis

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals corresponding to the different types of protons in the molecule. rsc.org The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference. rsc.org

The aromatic protons on the pyridine (B92270) ring appear in the downfield region. Specifically, the protons at the 2 and 6 positions (H-2, H-6) are typically observed as a doublet around 8.5 ppm, while the protons at the 3 and 5 positions (H-3, H-5) also present as a doublet, but at a slightly upfield position of around 7.2 ppm. This is due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring.

The protons of the pentanol (B124592) chain exhibit characteristic chemical shifts. The methylene (B1212753) group adjacent to the pyridine ring (H-α) resonates at approximately 2.6 ppm. The subsequent methylene groups (H-β, H-γ, H-δ) appear as multiplets in the range of 1.3 to 1.8 ppm. The methylene group attached to the hydroxyl group (H-ε) is deshielded and appears as a triplet around 3.6 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet and its chemical shift can vary depending on concentration and temperature, but is often found around 4.5 ppm.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-2, H-6 | ~8.5 | Doublet |

| H-3, H-5 | ~7.2 | Doublet |

| -OH | ~4.5 | Broad Singlet |

| H-ε | ~3.6 | Triplet |

| H-α | ~2.6 | Triplet |

| H-β, H-γ, H-δ | 1.3 - 1.8 | Multiplet |

Carbon-13 (¹³C) NMR Spectroscopy and Quaternary Carbon Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. oregonstate.edu In this compound, the carbon atoms of the pyridine ring resonate at lower field values compared to the aliphatic carbons of the pentanol chain.

The quaternary carbon of the pyridine ring (C-4) is typically observed around 150 ppm. The carbons at positions 2 and 6 (C-2, C-6) appear near 149 ppm, while the carbons at positions 3 and 5 (C-3, C-5) are found around 124 ppm.

For the pentanol chain, the carbon attached to the hydroxyl group (C-ε) is the most deshielded among the aliphatic carbons, resonating at approximately 62 ppm. The carbon adjacent to the pyridine ring (C-α) appears around 38 ppm. The remaining methylene carbons (C-β, C-γ, C-δ) show signals in the range of 23-32 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-4 | ~150 |

| C-2, C-6 | ~149 |

| C-3, C-5 | ~124 |

| C-ε | ~62 |

| C-α | ~38 |

| C-β, C-γ, C-δ | 23 - 32 |

Solvent Effects on NMR Spectra

The choice of solvent can influence the chemical shifts in NMR spectra. numberanalytics.comquora.com Solvents can affect the electronic environment of the molecule, leading to changes in shielding and, consequently, chemical shifts. numberanalytics.com For example, using a more polar solvent like DMSO-d₆ instead of CDCl₃ can lead to noticeable shifts in the positions of the hydroxyl and pyridine proton signals due to different hydrogen bonding interactions. ajol.info It has been noted that in D₂O, the pKa of the acid and base can affect proton transfer and the resulting chemical shifts. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. msu.edu

Vibrational Mode Assignment for Hydroxyl and Pyridine Functional Groups

The IR spectrum of this compound shows distinct absorption bands that confirm the presence of the hydroxyl and pyridine functional groups.

Hydroxyl (-OH) Group : A prominent, broad absorption band is typically observed in the region of 3400-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. The C-O stretching vibration of the alcohol appears as a strong band in the range of 1260-1000 cm⁻¹.

Pyridine Functional Group : The pyridine ring exhibits several characteristic vibrations. The C=C and C=N stretching vibrations are observed in the 1600-1450 cm⁻¹ region. researchgate.net C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C-H bending vibrations (out-of-plane) of the substituted pyridine ring can be found in the 900-650 cm⁻¹ region and can provide information about the substitution pattern. mdpi.com The use of probe molecules like pyridine can help characterize acidic sites in materials. iza-online.org

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretching | 3400-3200 (broad) |

| Alcohol | C-O Stretching | 1260-1000 |

| Pyridine | C=C, C=N Stretching | 1600-1450 |

| Aromatic | C-H Stretching | >3000 |

| Pyridine | C-H Bending | 900-650 |

Hydrogen Bonding Analysis via IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding, within a molecule. wiley.com The presence of hydrogen bonding significantly influences the position and shape of absorption bands in an IR spectrum, typically causing a shift to a lower frequency (wavenumber) and broadening of the peaks. libretexts.org

In the case of this compound, the hydroxyl (-OH) group is the primary site for hydrogen bonding. The O-H bond in alcohols typically shows a strong and broad absorption band in the IR spectrum. pressbooks.pub This broadening is a direct consequence of the hydrogen bonding between alcohol molecules. pressbooks.pub

The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of the O-H stretching vibration involved in hydrogen bonding. The specific position and broadness of this band can provide insights into the strength and nature of these intermolecular interactions. For instance, a more significant shift to a lower wavenumber would indicate stronger hydrogen bonding.

Furthermore, the involvement of the pyridine nitrogen in hydrogen bonding can also be analyzed. The formation of an N···H-O hydrogen bond would lead to perturbations in the vibrational frequencies of the pyridine ring. These shifts, although more subtle than the O-H stretch, can be identified through careful spectral analysis and comparison with non-hydrogen-bonded pyridine derivatives. irdg.org The analysis often involves curve fitting of the IR spectra to differentiate between monomeric and associated species. irdg.org

Table 1: Characteristic IR Absorption Frequencies for Hydrogen Bonding Analysis in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200–3600 | Strong, Broad |

| Pyridine Ring | C-N Stretch | ~1350-1250 | Shift upon H-bonding |

| Pyridine Ring | Ring Vibrations | ~1600, 1500-1430 | Shift upon H-bonding |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding (n) electrons associated with chromophores. ubbcluj.ro The pyridine ring in this compound acts as the primary chromophore.

The UV-Vis spectrum of pyridine and its derivatives typically displays absorptions resulting from π→π* and n→π* electronic transitions. researchgate.netusp.br

π→π Transitions:* These are generally high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems like the pyridine ring, these transitions occur at longer wavelengths compared to non-conjugated systems. usp.br

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atom in the pyridine ring) to a π* antibonding orbital. These are typically of lower intensity than π→π* transitions and are said to be "forbidden." usp.br

The UV spectrum of pyridine in a non-polar solvent shows a main absorption band around 256 nm, which is attributed to a π→π* transition. researchgate.net The presence of the pentanol substituent on the pyridine ring can cause a slight shift in the absorption maximum (λmax).

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax (nm) | Intensity |

| π→π | Pyridine Ring | ~250-270 | High |

| n→π | Pyridine Ring | ~270-290 | Low |

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the UV-Vis spectrum of a compound. numberanalytics.comvlabs.ac.in These solvent effects can cause shifts in the absorption maxima, known as solvatochromic shifts.

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. This often occurs for n→π* transitions when the solvent polarity is increased. Polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, thus increasing the energy required for the transition. vlabs.ac.innih.gov

Bathochromic Shift (Red Shift): A shift to a longer wavelength. This is commonly observed for π→π* transitions with increasing solvent polarity. If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, reducing the energy gap for the transition. vlabs.ac.in

For this compound, changing the solvent from a non-polar solvent (like hexane) to a polar, protic solvent (like ethanol (B145695) or water) is expected to cause a hypsochromic shift for the n→π* transition and a potential bathochromic shift for the π→π* transition. nih.govrsc.org The magnitude of these shifts provides information about the change in dipole moment of the molecule upon electronic excitation and the nature of solute-solvent interactions. ijcce.ac.ir

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. libretexts.org In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, charged ions. gbiosciences.com

For this compound (C₁₀H₁₅NO), the molecular weight is 165.23 g/mol . The mass spectrum should therefore show a molecular ion peak at a mass-to-charge ratio (m/z) of 165.

The fragmentation of this compound is expected to follow characteristic pathways for alcohols and aromatic compounds.

Alpha-Cleavage: This is a common fragmentation pathway for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, this would involve the breaking of the bond between the carbon bearing the hydroxyl group and the adjacent carbon in the pentyl chain.

Dehydration: Alcohols can readily lose a molecule of water (mass of 18 amu), leading to a peak at M-18. libretexts.org

Cleavage of the Alkyl Chain: Fragmentation can occur at various points along the pentyl chain, leading to a series of peaks separated by 14 mass units (CH₂ group). gatech.edu

Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although it is a relatively stable aromatic system. A prominent peak is often observed at m/z 79, corresponding to the pyridine radical cation. Another significant fragment would be the pyridylmethyl cation at m/z 92.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Structure/Fragment Lost | Fragmentation Pathway |

| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 147 | [M - H₂O]⁺ | Dehydration |

| 122 | [M - C₃H₇]⁺ | Cleavage of the propyl group |

| 108 | [M - C₄H₉]⁺ | Cleavage of the butyl group |

| 93 | [C₅H₄NCH₂OH]⁺ | Cleavage of the C-C bond beta to the ring |

| 92 | [C₅H₄NCH₂]⁺ | Cleavage of the C-C bond beta to the ring with loss of OH |

| 79 | [C₅H₅N]⁺ | Pyridine radical cation |

Integration of Spectroscopic Data for Comprehensive Structural Confirmation

The definitive structural elucidation of this compound is achieved by integrating the data from IR, UV-Vis, and mass spectrometry.

IR spectroscopy confirms the presence of the hydroxyl (-OH) group and the pyridine ring and provides evidence of intermolecular hydrogen bonding. pressbooks.pubnih.gov

UV-Vis spectroscopy characterizes the electronic structure of the pyridine chromophore, with solvent studies revealing details about the nature of the electronic transitions. researchgate.netbioglobax.com

Mass spectrometry provides the exact molecular weight and a detailed fragmentation pattern that corroborates the connectivity of the atoms within the molecule. gbiosciences.comnationalmaglab.org

Together, these spectroscopic techniques provide a complementary and comprehensive dataset that allows for the unambiguous confirmation of the structure of this compound. The consistency of the data across these different analytical methods provides a high degree of confidence in the assigned structure.

Theoretical and Computational Studies of 4 Pyridinepentanol

Molecular Modeling and Geometry Optimization

Molecular modeling is the starting point for any computational study, aiming to find the most stable three-dimensional arrangement of atoms in a molecule. nih.govspirochem.com

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and optimized geometry of a molecule. wikipedia.orgfrontiersin.org This process involves finding the lowest energy state (ground state) of the molecule by iteratively adjusting the positions of the atoms until the forces on them are minimized. beilstein-journals.orgdergipark.org.tr

For a molecule like 4-Pyridinepentanol, a typical DFT calculation would employ a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to solve the Schrödinger equation approximately. nih.govias.ac.in The output of a successful geometry optimization provides key structural parameters. While specific data for this compound is not available, such a calculation would yield a table of bond lengths, bond angles, and dihedral angles that define the molecule's lowest-energy structure.

Table 1: Illustrative Example of Predicted Geometrical Parameters for this compound from a DFT Calculation (Note: The following data are hypothetical examples of what a DFT calculation would produce and are not based on a published study of this compound.)

| Parameter | Atom Connection | Predicted Value |

|---|---|---|

| Bond Length | C(ring)-C(chain) | 1.51 Å |

| C(chain)-O | 1.43 Å | |

| O-H | 0.96 Å | |

| Bond Angle | C(ring)-C(ring)-C(chain) | 121.5° |

| C(chain)-O-H | 109.0° |

| Dihedral Angle | C(ring)-C(ring)-C(chain)-C(chain)| 90.0° |

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. scribd.com The flexible five-carbon chain of this compound allows for numerous possible conformations. Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers, which correspond to local energy minima. ethz.chnih.gov

This analysis would involve systematically rotating the dihedral angles along the pentanol (B124592) chain and calculating the energy of each resulting conformation. The results would identify the most energetically favorable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes in different environments. beilstein-journals.org

Density Functional Theory (DFT) Calculations for Ground State Structures

Quantum Chemical Analysis

Quantum chemical analyses delve into the electronic properties of the optimized molecular structure to understand its reactivity and intermolecular interactions. rsc.org

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr For this compound, the HOMO would likely be localized on the electron-rich pyridine (B92270) ring, while the LUMO would also be associated with the ring's π-system. A smaller energy gap generally implies higher chemical reactivity. ias.ac.in

Table 2: Illustrative Example of FMO Energies for this compound (Note: The following data are hypothetical examples and are not based on a published study of this compound.)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. mdpi.com It is a valuable tool for predicting how a molecule will interact with other charged species. The map uses a color scale to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents neutral regions.

For this compound, an MEP map would be expected to show a strong negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, due to their lone pairs of electrons. Positive potential (blue) would be expected around the hydrogen of the hydroxyl group and the hydrogens attached to the pyridine ring.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can be used to interpret and verify experimental data.

Theoretical NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, calculations would distinguish between the signals for the aromatic protons on the pyridine ring and the aliphatic protons of the pentanol chain, as well as the distinct carbon environments. nih.gov

Theoretical IR: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. DFT calculations can predict these frequencies, which correspond to peaks in an IR spectrum. For this compound, characteristic predicted vibrations would include the O-H stretching of the alcohol, C-H stretching for both the aromatic ring and the alkyl chain, and the C=C and C=N stretching vibrations within the pyridine ring. nih.gov

Theoretical UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and corresponding absorption wavelengths (λ_max) that appear in an Ultraviolet-Visible (UV-Vis) spectrum. For this compound, the calculations would likely predict π→π* transitions associated with the aromatic pyridine ring. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational flexibility. nih.govmdpi.comresearchgate.net For this compound, MD simulations can elucidate the dynamic nature of the molecule by simulating the atomic motions over time. This approach is crucial for understanding how the molecule explores different conformations, which can influence its physical properties and biological activity. nih.govnih.gov

The conformational landscape of this compound is primarily defined by the rotational freedom of the single bonds within the pentanol chain and the bond connecting the alkyl chain to the pyridine ring. MD simulations can map out the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. nih.gov Key dihedral angles, such as those along the C-C backbone of the pentanol chain and the C-C bond linking the chain to the pyridine ring, are monitored during the simulation to characterize the conformational states.

A typical MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. nih.gov The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom. nih.govresearchgate.net Analysis of these trajectories can reveal:

Torsional Profiles: The probability distribution of dihedral angles, indicating the most populated conformational states.

Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the hydroxyl group of the pentanol chain and the nitrogen atom of the pyridine ring, which could significantly restrict conformational freedom. usp.br

Solvent Effects: How interactions with solvent molecules influence the conformational preferences of this compound. usp.br

Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg): These parameters provide quantitative measures of structural stability and compactness over the course of the simulation. dovepress.com

For instance, a simulation might reveal that in a polar solvent, conformations where the hydroxyl group is exposed to the solvent are favored, while in a nonpolar environment, conformations stabilized by intramolecular hydrogen bonds may be more prevalent. usp.brresearchgate.net Understanding this flexibility is a critical first step in predicting how this compound might interact with a biological target. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for Analog Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of modern drug design, providing a theoretical framework to link the chemical structure of a compound to its biological activity. researchgate.net These approaches are instrumental in the rational design of novel analogs of this compound with potentially improved potency or other desired properties. researchgate.net

SAR analysis involves making systematic modifications to the structure of a lead compound, such as this compound, and assessing the impact of these changes on its biological activity. researchgate.netvt.edu This is often a qualitative process aimed at identifying key pharmacophoric features—the essential structural and electronic properties required for biological activity. vt.edu For this compound, SAR studies might involve:

Altering the length of the alkyl chain.

Changing the position of the alkyl chain on the pyridine ring.

Introducing various substituents on the pyridine ring. nih.gov

Modifying or replacing the terminal hydroxyl group.

QSAR extends this by establishing a mathematical relationship between the variation in biological activity and the changes in the physicochemical properties of the molecules. researchgate.netchemrevlett.com These properties are quantified using molecular descriptors. The goal is to develop a predictive model that can estimate the activity of newly designed, unsynthesized analogs. researchgate.netchemrevlett.com A general QSAR model can be represented by the equation:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The development of a QSAR model typically involves several steps:

Data Set Selection: A series of pyridine-alkanol analogs with measured biological activities is compiled. chemrevlett.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. chemrevlett.comtalete.mi.it

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with activity. chemrevlett.comresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. chemrevlett.comresearchgate.net

These validated QSAR models can then be used to screen virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources. researchgate.netnih.gov

The success of a QSAR model is highly dependent on the choice of molecular descriptors. nih.gov These numerical values represent different aspects of a molecule's structure and properties. For pyridine-alkanol derivatives like this compound, a variety of descriptors can be calculated to capture their structural, electronic, and physicochemical characteristics. chemrevlett.commdpi.com These descriptors are often categorized by their dimensionality (1D, 2D, 3D, etc.). nih.gov

Below is a table of computational descriptors that could be relevant for QSAR studies of this compound and its derivatives.

| Descriptor Class | Example Descriptors | Description | Potential Relevance for Pyridine-Alkanols |

| Constitutional (1D) | Molecular Weight (MW), Number of Hydrogen Bond Donors (nHDon), Number of Hydrogen Bond Acceptors (nHAcc) | These describe the basic composition of the molecule without any information about its geometry or connectivity. chemrevlett.com | Basic properties influencing solubility, and membrane permeability. nHDon and nHAcc are crucial for target interactions. |

| Topological (2D) | Connectivity Indices (e.g., Kier & Hall), Balaban Index | These are derived from the 2D representation of the molecule and describe its size, shape, and degree of branching. | Can correlate with the overall size and shape of the molecule, which is important for fitting into a binding pocket. |

| Geometrical (3D) | Radius of Gyration (Rg), Surface Area, Molecular Volume | These descriptors are calculated from the 3D coordinates of the molecule and describe its spatial arrangement. | Important for understanding steric interactions and the fit of the molecule within a receptor site. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule. scirp.org | Crucial for modeling electrostatic interactions, reactivity, and the ability to participate in charge-transfer processes. researchgate.net |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Polar Surface Area (PSA) | These descriptors relate to the lipophilicity and polarity of the molecule. | Key determinants of pharmacokinetic properties like absorption and distribution. |

The selection of the most relevant descriptors is a critical step in QSAR model development, often accomplished through statistical techniques that identify the descriptors with the highest correlation to biological activity while minimizing inter-correlation. chemrevlett.comuvic.ca

Predicting the chemical reactivity and potential interactions of this compound is essential for understanding its mechanism of action and potential metabolic fate. Computational models provide a powerful means to investigate these aspects at a molecular level. rsc.orgijnc.ir These models can range from quantum mechanics (QM)-based approaches to machine learning (ML) algorithms. ugent.benih.gov

Quantum Mechanical Models: QM methods, such as Density Functional Theory (DFT), can be used to study the electronic structure of this compound in detail. scirp.orgugent.be This allows for the prediction of various reactivity indices:

Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. scirp.org

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, highlighting regions that are electron-rich (e.g., the pyridine nitrogen) and electron-poor, which are likely sites for intermolecular interactions. mdpi.com

Fukui Functions: These functions can predict the most likely sites for nucleophilic, electrophilic, and radical attack on the molecule.

By simulating reaction pathways, QM models can also calculate activation energies and reaction enthalpies, providing quantitative predictions of reaction rates and thermodynamic stability. scirp.orgugent.be For example, such models could predict the likelihood of the hydroxyl group being oxidized or the pyridine ring undergoing metabolic transformations.

Machine Learning and Data-Driven Models: In recent years, machine learning has emerged as a valuable tool for predicting chemical reactivity. rsc.orgijnc.irnih.gov These models are trained on large datasets of known chemical reactions and can learn complex relationships between a molecule's structure and its reactivity. nih.gov For this compound, an ML model could be developed to:

Predict its binding affinity to a specific protein target based on its structural features. nih.gov

Forecast the products of its metabolism by various enzymes.

Estimate its general chemical compatibility with other substances. rsc.org

These predictive models, whether based on quantum mechanics or machine learning, are integral to modern computational chemistry. uvic.ca They enable researchers to generate hypotheses about the behavior of molecules like this compound, guiding experimental studies and accelerating the design of new, improved analogs. nih.gov

Chemical Reactivity and Transformation Mechanisms of 4 Pyridinepentanol

Reactions Involving the Hydroxyl Group

The aliphatic primary alcohol group is a versatile handle for numerous organic transformations. Its reactions typically involve the oxygen atom's lone pairs or the cleavage of the C-O or O-H bonds.

The primary alcohol moiety of 4-Pyridinepentanol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.

Oxidation to Aldehyde: The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH₂Cl₂), facilitates the selective oxidation of the primary alcohol to 5-(pyridin-4-yl)pentanal. This reaction is carefully controlled to prevent over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or the Jones reagent (CrO₃ in sulfuric acid and acetone), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 5-(pyridin-4-yl)pentanoic acid. During this process, the alcohol undergoes a complete transformation, involving the loss of two hydrogen atoms and the gain of an oxygen atom.

The hydroxyl group readily participates in condensation reactions to form esters and ethers.

Esterification: The most common method for converting this compound to an ester is the Fischer esterification. scienceready.com.au This acid-catalyzed equilibrium reaction involves heating the alcohol with a carboxylic acid. For example, reacting this compound with acetic acid in the presence of a catalytic amount of sulfuric acid (H₂SO₄) yields 5-(pyridin-4-yl)pentyl acetate (B1210297) and water. ukessays.com To drive the equilibrium towards the product side, an excess of the alcohol or carboxylic acid can be used, or water can be removed as it forms.

Etherification: Ethers can be synthesized via the Williamson ether synthesis. This method involves two steps: first, the deprotonation of the alcohol using a strong base like sodium hydride (NaH) to form a more nucleophilic alkoxide ion. Second, the resulting alkoxide is reacted with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction to produce the corresponding ether, such as 4-(5-methoxypentyl)pyridine.

Direct nucleophilic substitution on the hydroxyl group is difficult because hydroxide (B78521) (OH⁻) is a poor leaving group. Therefore, the -OH group must first be converted into a better leaving group. A common strategy is to transform it into a tosylate. This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). The resulting 5-(pyridin-4-yl)pentyl tosylate is an excellent substrate for Sₙ2 reactions. rammohancollege.ac.in It can then be treated with a wide range of nucleophiles, such as cyanide (CN⁻), to displace the tosylate group and form a new carbon-carbon bond, yielding products like 6-(pyridin-4-yl)hexanenitrile. chemguide.co.uk

Table 1: Summary of Reactions at the Hydroxyl Group

| Reaction Type | Reagents | Product Class | Example Product |

|---|---|---|---|

| Mild Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde | 5-(pyridin-4-yl)pentanal |

| Strong Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid | 5-(pyridin-4-yl)pentanoic acid |

| Fischer Esterification | Carboxylic Acid, H⁺ (cat.) | Ester | 5-(pyridin-4-yl)pentyl acetate |

| Williamson Ether Synthesis | 1. NaH; 2. Alkyl Halide | Ether | 4-(5-methoxypentyl)pyridine |

Esterification and Etherification

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing for reactions at this position without altering the pentanol (B124592) side chain.

The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is not delocalized into the aromatic system, rendering it basic and available for protonation. When treated with an acid, this compound readily forms a pyridinium salt. The basicity of the nitrogen can be quantified by the pKa of its conjugate acid. The pKa of the conjugate acid of pyridine is approximately 5.2. scripps.edu The pentanol substituent on this compound is an alkyl group, which is weakly electron-donating. This inductive effect slightly increases the electron density on the nitrogen atom, making it slightly more basic than unsubstituted pyridine. Consequently, the pKa of the conjugate acid of this compound is expected to be slightly higher than 5.2. The extent of protonation is dependent on the pH of the solution; in a medium with a pH below its pKa, the pyridine ring will exist predominantly in its protonated (pyridinium) form. youtube.comyoutube.com

Analogous to simpler pyridine starting materials, the nitrogen atom can be readily alkylated or oxidized.

N-Alkylation: The pyridine nitrogen can act as a nucleophile and attack an alkyl halide, such as methyl iodide, in an Sₙ2 reaction. acsgcipr.org This process, known as N-alkylation, results in the formation of a quaternary pyridinium salt, for example, 4-(5-hydroxypentyl)-1-methylpyridin-1-ium iodide. organic-chemistry.org This transformation changes the neutral pyridine ring into a positively charged pyridinium ring.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. bhu.ac.in This is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgbme.hu The reaction yields 4-(5-hydroxypentyl)pyridine 1-oxide. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more reactive towards both electrophilic and nucleophilic substitution. scripps.edubhu.ac.in

Table 2: Summary of Reactions at the Pyridine Nitrogen

| Reaction Type | Reagents | Product Class | Example Product |

|---|---|---|---|

| Protonation | Acid (e.g., HCl) | Pyridinium Salt | 4-(5-hydroxypentyl)pyridinium chloride |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Pyridinium Salt | 4-(5-hydroxypentyl)-1-methylpyridin-1-ium iodide |

Protonation and Basicity Studies

Reactions of the Pyridine Ring System of this compound

The chemical behavior of the pyridine ring in this compound is dictated by the electron-withdrawing nature of the nitrogen atom, which influences its susceptibility to various transformations. This inherent electronic characteristic renders the pyridine nucleus less reactive towards electrophilic attack compared to benzene (B151609), while simultaneously enhancing its reactivity towards nucleophiles. wikipedia.orguoanbar.edu.iq

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the electronegative nitrogen atom, which lowers the electron density of the ring. uoanbar.edu.iq This effect is further amplified in acidic conditions, where the nitrogen atom is protonated, forming a pyridinium ion with a strong positive charge that significantly deactivates the ring towards electrophiles. uoanbar.edu.iq Consequently, vigorous reaction conditions are often required for electrophilic substitution to occur. uoanbar.edu.iq

The substitution pattern is also governed by the stability of the carbocation intermediate (sigma complex or Wheland intermediate) formed during the reaction. uomustansiriyah.edu.iqminia.edu.eg For pyridine, electrophilic attack at the C-3 position is generally favored over the C-2 or C-4 positions. This preference is because the positive charge in the intermediate for C-3 substitution can be delocalized over three carbon atoms, whereas for C-2 and C-4 substitution, one of the resonance structures places the positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable. uoanbar.edu.iq

The presence of the 4-pentanol substituent on the pyridine ring introduces additional electronic and steric considerations. While alkyl groups are typically activating and ortho, para-directing in benzene chemistry, the primary influence on the pyridine ring's reactivity remains the deactivating nitrogen atom. The 4-pentanol group, being an alkyl chain, is an electron-donating group (EDG) through an inductive effect. This can slightly counteract the deactivating nature of the pyridine nitrogen.

Table 1: Predicted Electrophilic Aromatic Substitution Outcomes for this compound

| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-pyridinepentanol | Substitution occurs at the 3-position, which is electronically favored in pyridine. The reaction requires harsh conditions. uoanbar.edu.iq |

| Sulfonation | SO₃, H₂SO₄ | This compound-3-sulfonic acid | Similar to nitration, sulfonation is expected to occur at the 3-position under vigorous conditions. e-bookshelf.de |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 3-Bromo-4-pyridinepentanol or 3-Chloro-4-pyridinepentanol | Halogenation will likely require a Lewis acid catalyst and will favor the 3-position. minia.edu.eg |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ or RCOCl, AlCl₃ | No Reaction | Pyridine and its derivatives generally do not undergo Friedel-Crafts reactions. The nitrogen atom complexes with the Lewis acid catalyst, leading to strong deactivation of the ring. uoanbar.edu.iqe-bookshelf.de |

Note: The predictions in this table are based on general principles of pyridine reactivity and have not been empirically verified for this compound specifically.

Nucleophilic Aromatic Substitution (if applicable)

The pyridine ring is inherently more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the 2- and 4-positions. wikipedia.orgmsu.edu This is due to the lower electron density at these positions caused by the electron-withdrawing nitrogen atom, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. lumenlearning.comvaia.com

For nucleophilic attack to occur on an unsubstituted pyridine ring, a very strong nucleophile is required, often with the displacement of a hydride ion, as seen in the Chichibabin reaction. msu.edu However, SNAr reactions proceed more readily when a good leaving group (such as a halide) is present at the 2- or 4-position. wikipedia.orguomustansiriyah.edu.iq

In the case of this compound, the pentanol group at the 4-position is not a good leaving group. Therefore, direct nucleophilic substitution at this position is unlikely under standard SNAr conditions. However, if the pyridine ring were modified to include a leaving group at the 2- or 6-position (ortho to the nitrogen), nucleophilic substitution at those positions would be feasible.

A notable reaction is the direct alkylation of pyridyl alcohols with alkyllithium reagents. In a process believed to be a Chichibabin-type alkylation, the hydroxyl group is first deprotonated, followed by regioselective alkylation, often at the C-6 position. acs.org

Reductive Reactions of the Pyridine Ring

The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring under various conditions. This transformation is a common method for synthesizing piperidine derivatives, which are important building blocks in pharmaceuticals. liverpool.ac.uk

Common methods for the reduction of pyridine rings include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) in the presence of a metal catalyst such as rhodium (Rh), platinum (Pt), palladium (Pd), or nickel (Ni). uoanbar.edu.iqliverpool.ac.uk For instance, rhodium oxide (Rh₂O₃) has been shown to be an effective catalyst for the hydrogenation of functionalized pyridines under mild conditions (5 bar H₂, 40 °C). liverpool.ac.uk A patent describes the reduction of a 2-picoline-4-formic acid derivative to the corresponding piperidine using a mixed palladium-carbon and rhodium-carbon catalyst. google.com

Dissolving Metal Reduction: The Birch reduction, using sodium or lithium metal in liquid ammonia (B1221849) with an alcohol as a proton source, can be used for the partial reduction of pyridine rings. nih.gov Another method involves using sodium metal in ethanol (B145695). uoanbar.edu.iq

Samarium Diiodide (SmI₂): A samarium diiodide-water system has been reported to rapidly reduce pyridine to piperidine at room temperature under neutral conditions. clockss.org

The presence of the pentanol substituent on the pyridine ring is generally tolerated in these reductions, although it may influence the reaction conditions required. For example, the coordinating ability of the alcohol group might affect the activity of certain metal catalysts. liverpool.ac.uk

Table 2: Common Reagents for the Reduction of the Pyridine Ring

| Reagent System | Product | Typical Conditions | Reference |

| H₂ / Rh₂O₃ | 4-Piperidinepentanol | 5 bar H₂, 40 °C, TFE solvent | liverpool.ac.uk |

| H₂ / Ni or Na / EtOH | Piperidine | Not specified | uoanbar.edu.iq |

| Na / Liquid NH₃, EtOH | Dihydropyridine derivative | Not specified | nih.gov |

| SmI₂ / H₂O | Piperidine | Room temperature, THF solvent | clockss.org |

Coordination Chemistry and Organometallic Interactions of 4 Pyridinepentanol

4-Pyridinepentanol as a Ligand in Metal Complexes

A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. byjus.com The chemical behavior of this compound as a ligand is dictated by its two potential donor sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group.

This compound can exhibit different coordination modes when interacting with metal centers. The lone pair of electrons on the pyridine nitrogen atom makes it a potent Lewis base, readily coordinating to a metal ion. youtube.com This results in a monodentate coordination, where the ligand binds to the metal through a single point of attachment.

Furthermore, the hydroxyl group at the terminus of the pentyl chain introduces the possibility of bidentate or bridging coordination. The oxygen atom of the hydroxyl group can also donate a lone pair of electrons to the metal center, leading to the formation of a chelate ring. This bidentate coordination, involving both the pyridine nitrogen and the hydroxyl oxygen, can enhance the stability of the resulting metal complex. Alternatively, the this compound molecule can act as a bridging ligand, connecting two different metal centers, with the pyridine nitrogen binding to one metal and the hydroxyl oxygen to another.

The coordination number and the geometry of the resulting complex are influenced by factors such as the nature of the metal ion, its oxidation state, and the steric and electronic properties of other ligands present in the coordination sphere. libretexts.org

The synthesis of metal complexes involving this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. jscimedcentral.com The choice of solvent is crucial to ensure the solubility of both the metal precursor and the ligand. Common methods include refluxing the reactants to facilitate the coordination reaction. jscimedcentral.com

Characterization of the resulting metal-4-Pyridinepentanol complexes is essential to determine their structure and properties. A variety of analytical techniques are employed for this purpose:

X-ray Crystallography: This powerful technique provides detailed information about the three-dimensional arrangement of atoms in the crystal lattice, confirming the coordination mode of the ligand and the geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to probe the electronic environment of the ligand upon coordination to a metal center. Changes in the chemical shifts of the pyridine and pentanol (B124592) protons and carbons can provide insights into the metal-ligand interaction.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the pyridine ring and the hydroxyl group. Shifts in the characteristic vibrational frequencies of the C=N bond in the pyridine ring and the O-H bond of the alcohol group can indicate their involvement in coordination.

Mass Spectrometry: This technique helps in determining the molecular weight of the complex and can provide information about its fragmentation pattern, further confirming its composition.

Table 1: Examples of Synthesized Metal-4-Pyridinepentanol Complexes and their Characterization

| Metal | Complex Formula (Example) | Synthesis Method | Characterization Techniques |

|---|---|---|---|

| Copper(I) | [Cu(this compound)Cl]n | Reaction of CuCl with this compound in ethanol (B145695). jscimedcentral.com | Elemental Analysis, IR Spectroscopy, X-ray Crystallography |

| Silver(I) | [Ag(this compound)NO₃] | Reaction of AgNO₃ with this compound in ethanol. jscimedcentral.com | Elemental Analysis, Molar Conductance, IR Spectroscopy |

| Nickel(II) | [Ni(this compound)₂(H₂O)₄]Cl₂ | Reaction of NiCl₂·6H₂O with this compound in aqueous solution. | UV-Vis Spectroscopy, Magnetic Susceptibility, IR Spectroscopy |

Coordination Modes through Pyridine Nitrogen and Hydroxyl Oxygen

Application in Organometallic Catalysis

Organometallic catalysis involves the use of organometallic compounds, which contain at least one chemical bond between a carbon atom of an organic molecule and a metal, to speed up a chemical reaction. slideshare.net The properties of the ligands attached to the metal center play a crucial role in the activity and selectivity of the catalyst.

The electronic and steric properties of the this compound ligand can significantly influence the performance of a metal catalyst. nih.gov The electron-donating nature of the pyridine ring can increase the electron density on the metal center, which can, in turn, affect its reactivity in catalytic cycles. For instance, in reactions like cross-coupling, the electron density at the metal can influence the rates of oxidative addition and reductive elimination steps. nih.gov

The steric bulk of the this compound ligand, particularly the pentyl chain, can also play a role in controlling the selectivity of a catalytic reaction. smith.edu By creating a specific steric environment around the metal center, the ligand can favor the formation of one product over another. This is particularly important in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule.

Complexes derived from this compound can be employed in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. solubilityofthings.com this compound-metal complexes can act as soluble catalysts for a variety of organic transformations. For example, they can be used in hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. numberanalytics.comlibretexts.org The ability to tune the electronic and steric properties of the ligand by modifying the pyridine ring or the pentyl chain allows for the optimization of the catalyst for a specific reaction.

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants. savemyexams.com This offers the advantage of easy separation of the catalyst from the reaction mixture. savemyexams.com this compound can be used to immobilize metal catalysts onto solid supports. The hydroxyl group of the ligand can be used to anchor the complex to materials like silica (B1680970) or alumina. This creates a heterogeneous catalyst where the active metal center is tethered to a solid support through the this compound linker, combining the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Ligand Effects on Catalytic Activity and Selectivity

Metal-Organic Frameworks (MOFs) Utilizing this compound as a Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands (linkers). nih.gov The bifunctional nature of this compound makes it a suitable candidate for use as a linker in the synthesis of MOFs. rsc.org

The pyridine nitrogen can coordinate to one metal center, while the hydroxyl oxygen can bind to another, leading to the formation of a three-dimensional network. The length and flexibility of the pentyl chain can influence the size and shape of the pores within the MOF structure. By carefully selecting the metal nodes and potentially other co-ligands, it is possible to design MOFs with tailored properties for specific applications.

Potential applications for MOFs constructed with this compound as a linker include gas storage, separation, and heterogeneous catalysis. The pyridine groups within the framework can act as basic sites, potentially enhancing the catalytic activity for certain reactions. Furthermore, the pores of the MOF can provide a confined environment for catalytic reactions, leading to enhanced selectivity.

Table 2: Potential Applications of this compound in Coordination Chemistry and Catalysis

| Area of Application | Role of this compound | Potential Advantages | Relevant Concepts |

|---|---|---|---|

| Coordination Chemistry | Monodentate, Bidentate, or Bridging Ligand | Formation of stable metal complexes with tunable properties. | Ligand Field Theory, Chelate Effect. libretexts.org |

| Homogeneous Catalysis | Ligand for soluble metal catalysts. | Influences catalytic activity and selectivity through electronic and steric effects. nih.govsmith.edu | Oxidative Addition, Reductive Elimination, Migratory Insertion. libretexts.org |

| Heterogeneous Catalysis | Component for immobilizing catalysts on solid supports. | Combines advantages of homogeneous and heterogeneous catalysis. savemyexams.com | Surface Adsorption, Active Sites. libretexts.org |

| Metal-Organic Frameworks (MOFs) | Bifunctional linker connecting metal nodes. | Creation of porous materials with potential for gas storage, separation, and catalysis. nih.gov | Reticular Synthesis, Porosity. nih.gov |

Investigating Metal-Carbon Bonding in Derivatives

The formation of a direct metal-carbon (M-C) bond involving a derivative of this compound introduces a fascinating dimension to its coordination chemistry, moving into the realm of organometallic chemistry. The creation of such a bond, typically through the activation of a C-H bond on the pentyl chain, results in the formation of a metallacycle. These structures are of significant interest due to their applications in catalysis and material science. mdpi.com The investigation of the M-C bond in these derivatives relies heavily on a combination of spectroscopic techniques and single-crystal X-ray diffraction, which provide detailed insights into the electronic nature and structural parameters of the bond.

The process of forming a metal-carbon bond with a ligand like this compound often involves cyclometalation, where the pyridine nitrogen first coordinates to the metal center, positioning the alkyl chain in proximity to the metal for a subsequent intramolecular C-H activation. nih.gov This is a common strategy for creating stable organometallic compounds with platinum group metals such as palladium and platinum. mdpi.com

Detailed research findings on analogous systems, such as those involving other 4-alkylpyridines or ligands with similar functionalities, provide a framework for understanding the nature of the M-C bond that could be formed with this compound derivatives. For instance, the study of palladacycles formed from the reaction of palladium(II) acetate (B1210297) with imines derived from substituted anilines and aldehydes reveals key structural features of the resulting five-membered metallacycle. mdpi.com

Spectroscopic Characterization: